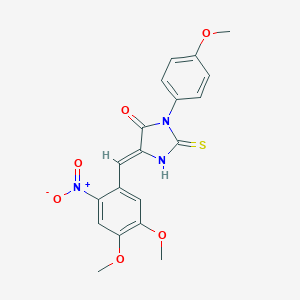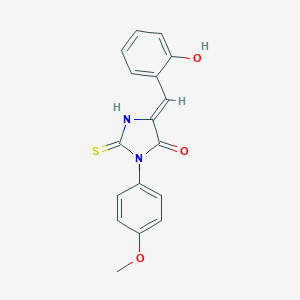![molecular formula C18H14N2O3S B307065 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B307065.png)
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate is a chemical compound that has gained significant interest in scientific research. This compound is a thiazolidine derivative that has been synthesized using various methods. It has been found to have potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate is not fully understood. However, it has been suggested that this compound may exert its cytotoxic activity through the induction of apoptosis in cancer cells. It has also been proposed that this compound may inhibit the activity of enzymes involved in different metabolic pathways, leading to the accumulation of toxic metabolites and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth in animal models. However, the toxicity and pharmacokinetics of this compound have not been fully evaluated.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate in lab experiments include its potential as an anticancer agent and inhibitor of enzymes involved in different metabolic pathways. However, the limitations of using this compound in lab experiments include its toxicity and lack of pharmacokinetic data.
Zukünftige Richtungen
For the study of this compound include the evaluation of its toxicity and pharmacokinetics in animal models, investigation of its mechanism of action, development of analogs with improved pharmacological properties, evaluation of its potential as a drug candidate for the treatment of various diseases, and investigation of its potential as a diagnostic tool for cancer.
Synthesemethoden
The synthesis of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate has been reported using different methods. One of the most common methods involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 3-[(Z)-(2-amino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenol in the presence of a base to yield 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate.
Wissenschaftliche Forschungsanwendungen
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate has been found to have potential applications in different fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. In biochemistry, this compound has been studied for its potential as an inhibitor of enzymes involved in different metabolic pathways. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases.
Eigenschaften
Produktname |
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate |
|---|---|
Molekularformel |
C18H14N2O3S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H14N2O3S/c1-11-5-7-13(8-6-11)17(22)23-14-4-2-3-12(9-14)10-15-16(21)20-18(19)24-15/h2-10H,1H3,(H2,19,20,21)/b15-10- |
InChI-Schlüssel |
OCVNKCDSEOIPJC-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)


![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)


![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)
![(2-Chloro-6-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307001.png)

![(5-Bromo-2-methoxy-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307004.png)
![(4-{[1-(4-Methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307006.png)